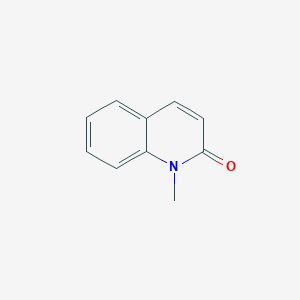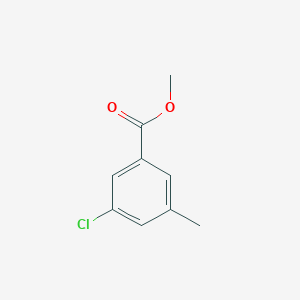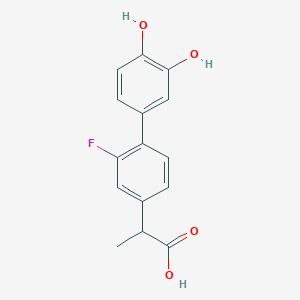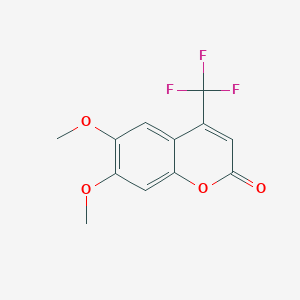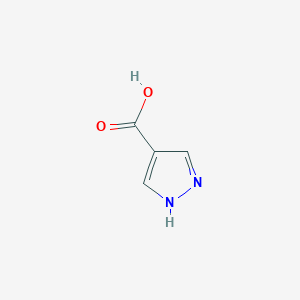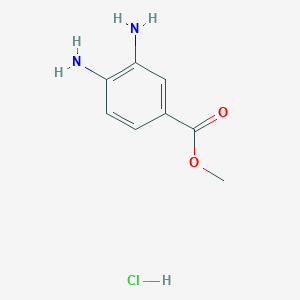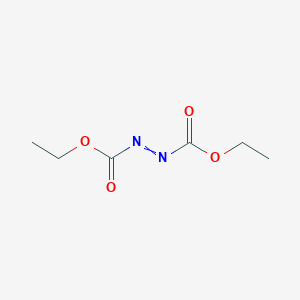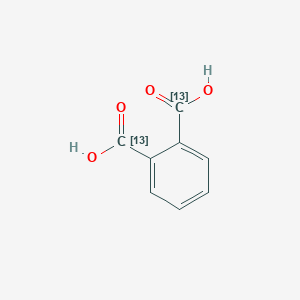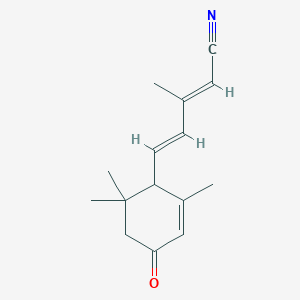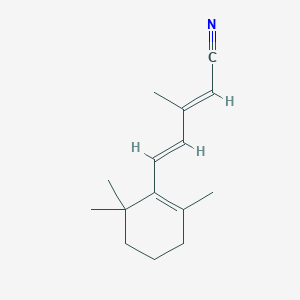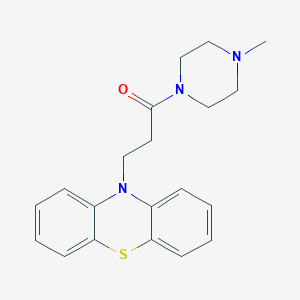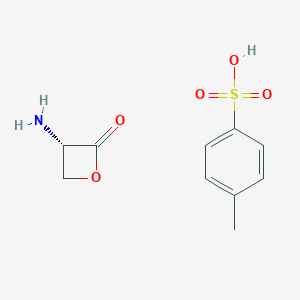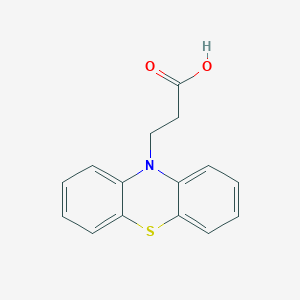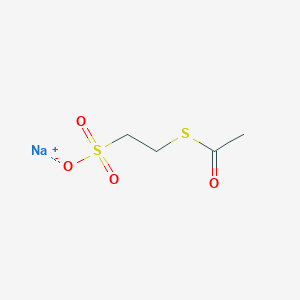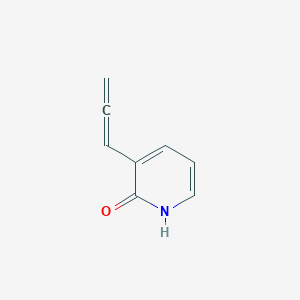
3-propa-1,2-dienyl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-propa-1,2-dienyl-1H-pyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridinones, which are known for their diverse biological activities. The unique structure of 3-propa-1,2-dienyl-1H-pyridin-2-one makes it a promising candidate for various research applications, including drug discovery, biochemistry, and molecular biology.
Mecanismo De Acción
The mechanism of action of 3-propa-1,2-dienyl-1H-pyridin-2-one involves the inhibition of various biological targets such as enzymes and receptors. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. The inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in memory and learning.
Efectos Bioquímicos Y Fisiológicos
3-propa-1,2-dienyl-1H-pyridin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases such as cancer and neurodegenerative disorders. In vivo studies have shown that this compound has neuroprotective effects and could be beneficial in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-propa-1,2-dienyl-1H-pyridin-2-one in lab experiments is its unique structure, which allows it to interact with various biological targets. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-propa-1,2-dienyl-1H-pyridin-2-one. One of the major areas of research is the development of new drugs based on this compound. The unique structure of 3-propa-1,2-dienyl-1H-pyridin-2-one makes it a promising candidate for the development of drugs for various diseases such as cancer and neurodegenerative disorders. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to understand how this compound interacts with various biological targets and how it could be optimized for specific applications.
In conclusion, 3-propa-1,2-dienyl-1H-pyridin-2-one is a promising compound for scientific research. Its unique structure and diverse biological activities make it a potential candidate for various applications such as drug discovery, biochemistry, and molecular biology. Further research is needed to fully understand the potential of this compound and to develop new drugs based on its structure.
Métodos De Síntesis
The synthesis of 3-propa-1,2-dienyl-1H-pyridin-2-one involves the reaction of pyridine-2,6-dione with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to yield high purity and yield of 3-propa-1,2-dienyl-1H-pyridin-2-one.
Aplicaciones Científicas De Investigación
3-propa-1,2-dienyl-1H-pyridin-2-one has been extensively studied for its potential applications in scientific research. One of the major research areas is drug discovery, where this compound has shown promising results as a potential lead compound for the development of new drugs. The unique structure of 3-propa-1,2-dienyl-1H-pyridin-2-one allows it to interact with various biological targets, including enzymes, receptors, and proteins.
Propiedades
Número CAS |
154012-62-1 |
|---|---|
Nombre del producto |
3-propa-1,2-dienyl-1H-pyridin-2-one |
Fórmula molecular |
C8H7NO |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(3E)-3-prop-2-enylidenepyridin-2-one |
InChI |
InChI=1S/C8H7NO/c1-2-4-7-5-3-6-9-8(7)10/h2-6H,1H2/b7-4+ |
Clave InChI |
IEGANOZEJOITLQ-UHFFFAOYSA-N |
SMILES isomérico |
C=C=CC1=CC=CNC1=O |
SMILES |
C=CC=C1C=CC=NC1=O |
SMILES canónico |
C=C=CC1=CC=CNC1=O |
Sinónimos |
2(1H)-Pyridinone, 3-(1,2-propadienyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



